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Compound of Interest

Compound Name:
2-(Bromomethyl)-1-methyl-4-

nitrobenzene

Cat. No.: B1524305 Get Quote

An In-Depth Technical Guide to 2-(Bromomethyl)-1-methyl-4-nitrobenzene: Properties,

Synthesis, and Applications

Introduction
2-(Bromomethyl)-1-methyl-4-nitrobenzene (CAS No. 98799-27-0) is a highly functionalized

aromatic compound that serves as a versatile intermediate in organic synthesis.[1] Its unique

molecular architecture, featuring a reactive benzylic bromide, an electron-withdrawing nitro

group, and a methyl substituent, makes it a valuable building block for constructing complex

molecules. This guide provides a comprehensive technical overview of its physical and

chemical properties, spectroscopic profile, synthetic routes, and key applications, with a focus

on its utility for professionals in chemical research, drug discovery, and materials science. The

strategic placement of its functional groups allows for a range of selective chemical

transformations, positioning it as a key precursor in the synthesis of novel pharmaceutical and

agrochemical agents.[2][3]

Caption: Molecular structure of 2-(Bromomethyl)-1-methyl-4-nitrobenzene.

Physicochemical and Computed Properties
The properties of 2-(Bromomethyl)-1-methyl-4-nitrobenzene are dictated by its substituted

benzene structure. The following table summarizes its key identifiers and computed physical

properties.
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Property Value Source

IUPAC Name
2-(bromomethyl)-1-methyl-4-

nitrobenzene
PubChem[4]

CAS Number 98799-27-0 PubChem[4]

Molecular Formula C₈H₈BrNO₂ PubChem[1][4]

Molecular Weight 230.06 g/mol PubChem[4]

Appearance
White to off-white solid

(predicted)

Inferred from related

compounds[5][6]

XLogP3 3.1 PubChem[4]

Hydrogen Bond Donor Count 0 PubChem[4]

Hydrogen Bond Acceptor

Count
2 PubChem[4]

Rotatable Bond Count 2 PubChem[4]

Spectroscopic Characterization Profile
While experimental spectra for this specific compound are not widely published, its structure

allows for the reliable prediction of its spectroscopic features. This profile is essential for

reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would

include:

A singlet for the methyl protons (CH₃), likely in the δ 2.3-2.6 ppm range.

A singlet for the benzylic bromomethyl protons (-CH₂Br), significantly downfield shifted to δ

4.5-4.8 ppm due to the adjacent bromine and aromatic ring.

Three distinct signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons

on the benzene ring, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted
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system. For instance, a related compound, 2-bromo-1-(bromomethyl)-4-nitrobenzene,

shows aromatic signals at δ 7.65 (d), 8.17 (dd), and 8.46 (d).[7]

¹³C NMR: The carbon spectrum would show eight distinct signals:

One aliphatic signal for the methyl carbon (~20 ppm).

One aliphatic signal for the bromomethyl carbon (~30-35 ppm).

Six aromatic signals, with carbons attached to the nitro and bromo- a methyl groups being

significantly influenced.

Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups:

~1520 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic peaks for the asymmetric and symmetric

stretching of the nitro group (NO₂), respectively.[8]

~3100-3000 cm⁻¹: C-H stretching for the aromatic ring.

~2950-2850 cm⁻¹: C-H stretching for the methyl and bromomethyl groups.

~1600 cm⁻¹: C=C stretching within the aromatic ring.

~1200-1000 cm⁻¹: C-N stretching.

~700-600 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion

peak (M⁺). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1

ratio) would be observed for the molecular ion and any bromine-containing fragments,

appearing as two peaks (M⁺ and M+2) of nearly equal intensity.

Chemical Reactivity and Mechanistic Insights
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The synthetic utility of 2-(Bromomethyl)-1-methyl-4-nitrobenzene stems from the distinct

reactivity of its functional groups, which can be addressed with high selectivity.

Benzylic Bromide Reactivity: The bromomethyl group is the most reactive site. As a benzylic

halide, it is an excellent electrophile for nucleophilic substitution reactions. The bromine atom

is a good leaving group, and the adjacent benzene ring stabilizes the transition state (and

potential carbocation intermediate), facilitating reactions with a wide range of nucleophiles

such as amines, alkoxides, and thiols.[5] This reactivity is the cornerstone of its application

as a building block.

Nitro Group Transformations: The nitro group is a powerful electron-withdrawing substituent

that deactivates the aromatic ring towards electrophilic substitution. However, it can be

readily **reduced to an amino group (-NH₂) ** using standard reducing agents like hydrogen

gas with a palladium catalyst or metals like iron or tin in acidic conditions.[5] This

transformation converts the electron-withdrawing nitro group into an electron-donating amino

group, which is itself a versatile synthetic handle for forming amides, diazotization, or other

reactions.

Aromatic Ring Reactivity: The strong electron-withdrawing nature of the nitro group activates

the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the positions

ortho and para to it.[3][9] While the existing substituents limit the available positions, this

property can be exploited in certain contexts.
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Key Reaction Pathways

2-(Bromomethyl)-1-methyl-4-nitrobenzene

Nucleophilic Substitution
(at -CH₂Br)

 + Nucleophile (e.g., R-NH₂)

Nitro Group Reduction
(at -NO₂)

 + Reducing Agent (e.g., H₂/Pd)

Methyl Group Oxidation
(at -CH₃)

 + Strong Oxidizing Agent
(e.g., KMnO₄)

Product with
New Functional Group

2-(Aminomethyl)-1-methylaniline
Derivative 2-(Bromomethyl)-4-nitrobenzoic Acid

Click to download full resolution via product page

Caption: Major reaction pathways for 2-(Bromomethyl)-1-methyl-4-nitrobenzene.

Synthesis and Purification Protocol
The most logical and efficient synthesis of 2-(Bromomethyl)-1-methyl-4-nitrobenzene
involves the selective radical bromination of one of the methyl groups of its precursor, 4-nitro-o-

xylene.

Scientific Rationale
The method of choice is a free-radical chain reaction using N-Bromosuccinimide (NBS) as the

brominating agent and a radical initiator like α,α'-azobisisobutyronitrile (AIBN).[10] This

approach is highly selective for the allylic/benzylic position over aromatic bromination. The

reaction is initiated by the thermal decomposition of AIBN, which generates radicals. These

radicals abstract a hydrogen atom from a methyl group on 4-nitro-o-xylene, forming a

resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the final

product and a succinimidyl radical, which propagates the chain. The regioselectivity (which of

the two methyl groups is brominated) is influenced by both steric and electronic factors.
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Start: 4-Nitro-o-xylene
in CCl₄

Add NBS and AIBN

Reflux Mixture
(Initiate Reaction)

Monitor by TLC

Cool, Filter Succinimide,
Wash Filtrate

Reaction Complete

Concentrate Under
Reduced Pressure

Purify by Column
Chromatography

Final Product:
2-(Bromomethyl)-1-methyl-

4-nitrobenzene

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of the title compound.
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Step-by-Step Experimental Protocol
This protocol is adapted from general procedures for benzylic bromination.[7][10]

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

4-nitro-o-xylene (1.0 eq.), N-Bromosuccinimide (1.05 eq.), and a suitable solvent such as

carbon tetrachloride (CCl₄).

Initiation: Add a catalytic amount of AIBN (0.02 eq.) to the mixture.

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain stirring. The

reaction is often initiated with a heat lamp or by ensuring the temperature is sufficient for

AIBN decomposition.

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until

the starting material is consumed.

Work-up: Once complete, cool the reaction mixture to room temperature. The by-product,

succinimide, will precipitate and can be removed by filtration.

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and

brine to remove any remaining water-soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: Purify the crude residue by silica gel column chromatography, typically using a

hexane/ethyl acetate solvent system, to isolate the pure 2-(Bromomethyl)-1-methyl-4-
nitrobenzene.

Applications in Research and Drug Development
The true value of 2-(Bromomethyl)-1-methyl-4-nitrobenzene lies in its role as a versatile

intermediate.

Pharmaceutical Synthesis: In drug discovery, it serves as a scaffold or building block for

creating more complex active pharmaceutical ingredients (APIs).[3] The reactive

bromomethyl handle allows for the covalent attachment of this nitroaromatic moiety to other
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molecules, while the nitro group can be subsequently reduced to an amine and further

functionalized, enabling the rapid generation of compound libraries for screening.[3][5]

Agrochemical Development: Similar to pharmaceuticals, this compound is used in the

synthesis of novel herbicides, insecticides, and fungicides.[2][3] Its derivatives can be

designed to target specific biological pathways in pests or weeds.

Proteomics Research: Nitro compounds are sometimes used in proteomics research, and

the halogenated nature of this molecule makes it particularly useful for certain synthetic

applications in this field.[1]

Safety and Handling
2-(Bromomethyl)-1-methyl-4-nitrobenzene is a hazardous chemical and must be handled

with appropriate precautions.[4]

Hazard Statement GHS Code Description

Acute Toxicity, Oral H302 Harmful if swallowed.[4]

Skin Corrosion/Irritation H314
Causes severe skin burns and

eye damage.[4][11]

Target Organ Toxicity H335
May cause respiratory

irritation.[4]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles with side shields or a face shield, and a lab coat.[11][12]

Handling: All manipulations should be performed inside a certified chemical fume hood to

avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.[12] Storage under an inert

atmosphere at refrigerated temperatures (2-8°C) is recommended for long-term stability.[6]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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